Cas no 1343927-96-7 (tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate)

Tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate is a thiourea derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a tert-butyl carbamate group and a thiourea moiety, offering versatility as a building block for the preparation of more complex molecules. The compound’s stability and reactivity make it suitable for use in peptide modifications and as an intermediate in pharmaceutical research. The presence of the carbamothioyl group allows for selective functionalization, while the tert-butyl protecting group enhances solubility and handling. This compound is particularly valuable in the development of protease inhibitors and other bioactive molecules requiring precise structural control.
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate structure
1343927-96-7 structure
Product name:tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
CAS No:1343927-96-7
MF:C10H20N2O2S
Molecular Weight:232.343001365662
CID:6357528
PubChem ID:63223533

tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
    • Carbamic acid, N-(3-amino-1-methyl-3-thioxopropyl)-N-methyl-, 1,1-dimethylethyl ester
    • Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate
    • AKOS012526256
    • EN300-1878293
    • CS-0346437
    • 1343927-96-7
    • インチ: 1S/C10H20N2O2S/c1-7(6-8(11)15)12(5)9(13)14-10(2,3)4/h7H,6H2,1-5H3,(H2,11,15)
    • InChIKey: VWOISUIHNPDFKQ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C(C)CC(N)=S)C

計算された属性

  • 精确分子量: 232.12454906g/mol
  • 同位素质量: 232.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 87.6Ų

じっけんとくせい

  • 密度みつど: 1.088±0.06 g/cm3(Predicted)
  • Boiling Point: 323.7±35.0 °C(Predicted)
  • 酸度系数(pKa): 13.12±0.29(Predicted)

tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1878293-0.1g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
0.1g
$553.0 2023-09-18
Enamine
EN300-1878293-10g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
10g
$2701.0 2023-09-18
Enamine
EN300-1878293-0.5g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
0.5g
$603.0 2023-09-18
Enamine
EN300-1878293-1g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
1g
$628.0 2023-09-18
Enamine
EN300-1878293-5g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
5g
$1821.0 2023-09-18
Enamine
EN300-1878293-2.5g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
2.5g
$1230.0 2023-09-18
Enamine
EN300-1878293-1.0g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
1g
$0.0 2023-06-07
Enamine
EN300-1878293-0.05g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
0.05g
$528.0 2023-09-18
Enamine
EN300-1878293-0.25g
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
1343927-96-7
0.25g
$579.0 2023-09-18

tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate 関連文献

tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 1343927-96-7 and Product Name: tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate

The compound with the CAS number 1343927-96-7 and the product name tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical and therapeutic contexts. The presence of a tert-butyl group, a carbamothioylpropan-2-yl moiety, and a methylcarbamate functional group contributes to its distinctive chemical properties, making it a subject of intense study among researchers.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit potent biological activities. Among these, carbamate derivatives have emerged as a crucial class of molecules due to their versatility and efficacy in modulating biological pathways. The compound in question, tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate, is no exception. Its structural features suggest potential applications in the development of drugs targeting various diseases, including inflammatory disorders and metabolic conditions.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The tert-butyl group enhances lipophilicity, facilitating better membrane penetration, while the carbamothioylpropan-2-yl moiety introduces a sulfur atom that can participate in hydrogen bonding or form disulfide bridges, crucial for stabilizing protein structures. The methylcarbamate functional group further contributes to its reactivity, allowing for diverse chemical modifications that can fine-tune its biological activity.

Recent studies have highlighted the importance of carbamate derivatives in drug discovery. For instance, derivatives of carbamates have been shown to inhibit enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as rheumatoid arthritis and Crohn's disease. The compound with CAS No. 1343927-96-7 aligns well with this trend, as preliminary experiments suggest it may exhibit inhibitory effects on certain key enzymes associated with these conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group necessitates careful handling to ensure regioselectivity, while the formation of the carbamothioylpropan-2-yl moiety requires the use of appropriate thiolating agents. The final step involves the incorporation of the methylcarbamate functional group, which often requires protecting group strategies to prevent unwanted side reactions.

In terms of application potential, this compound shows promise not only as an active pharmaceutical ingredient but also as an intermediate in the synthesis of more complex molecules. Its structural motifs are amenable to further derivatization, allowing chemists to explore new analogs with enhanced properties. For instance, modifications to the tert-butyl group could alter solubility and bioavailability, while changes to the carbamothioylpropan-2-yl moiety might influence binding affinity to biological targets.

The role of computational chemistry in understanding and optimizing this compound cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict how this molecule interacts with biological targets at an atomic level. These insights are invaluable for designing experiments aimed at improving its efficacy and reducing potential side effects.

Furthermore, green chemistry principles have guided the development processes for this compound. Efforts have been made to minimize waste generation and reduce energy consumption during synthesis. By employing catalytic methods and solvent-free reactions where possible, researchers have been able to produce this compound in a more environmentally friendly manner.

The regulatory landscape for new chemical entities like this one is stringent but well-established. Regulatory agencies require extensive documentation demonstrating safety and efficacy before approving any new drug or chemical product. The journey from laboratory discovery to market approval involves rigorous testing across multiple phases, including preclinical studies and clinical trials.

Preclinical studies provide initial evidence of a compound's safety and biological activity using cell cultures and animal models. These studies help identify potential toxicity issues early on, allowing for modifications before human testing begins. In the case of tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate, preclinical data suggests it may exhibit low toxicity profiles but further studies are needed to confirm these findings.

Clinical trials are conducted in humans to evaluate a drug's effectiveness and monitor side effects closely. These trials are typically divided into phases: Phase I tests safety in a small group of healthy volunteers; Phase II assesses efficacy in patients with the target condition; Phase III expands testing to larger populations; and Phase IV monitors long-term effects after approval.

The future directions for research on this compound are multifaceted. One area involves exploring its potential as an anti-inflammatory agent by investigating its interactions with key inflammatory pathways at a molecular level. Another avenue is studying its effects on metabolic enzymes that play roles in diabetes and obesity.

Collaborations between academic institutions and pharmaceutical companies are essential for advancing research on compounds like this one. Such partnerships facilitate knowledge exchange and resource sharing, accelerating the pace at which new therapies reach patients in need.

In conclusion,tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate (CAS No 1343927-96-7) represents a promising candidate for further development in pharmaceutical applications due to its unique structural features and potential biological activities. Ongoing research efforts aim to elucidate its mechanisms of action while optimizing synthetic routes for scalability production ensuring that it meets both scientific excellence regulatory requirements making significant contributions toward improving human health outcomes worldwide

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